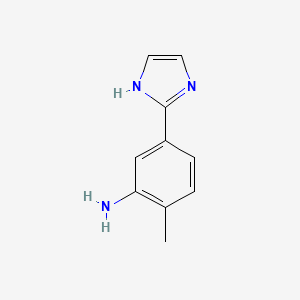

5-(1H-imidazol-2-yl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAINBAPCOOXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 1h Imidazol 2 Yl 2 Methylaniline and Derivatives

Strategic Retrosynthesis and Precursor Identification

The retrosynthetic analysis of 5-(1H-imidazol-2-yl)-2-methylaniline reveals several potential disconnection points, leading to readily available starting materials. A primary disconnection of the C-N bond of the aniline (B41778) and the C-C bond between the aryl and imidazole (B134444) rings suggests a cross-coupling strategy. This approach would involve the coupling of a pre-functionalized 2-methylaniline derivative with an imidazole synthon.

Alternatively, a disconnection that breaks the imidazole ring itself points towards a condensation approach. This strategy would involve the reaction of a substituted 2-methylaniline precursor, such as a benzaldehyde (B42025) or a related derivative, with a source of the imidazole core, like glyoxal (B1671930) and ammonia (B1221849) or their equivalents. This latter approach is often favored in multi-component reaction strategies.

Key precursors identified through these retrosynthetic pathways include:

4-amino-3-methylbenzaldehyde (B13952247) or a protected version thereof.

An appropriately substituted o-phenylenediamine (B120857) derivative for benzimidazole-like synthesis strategies.

Imidazole or its derivatives for N-arylation reactions.

Precursors for in-situ generation of the imidazole ring, such as 1,2-dicarbonyl compounds and an ammonia source.

Catalytic Approaches to Imidazole-Aniline Linkage Formation

The formation of the bond between the imidazole and aniline moieties is a critical step in the synthesis of the target molecule. Modern catalytic methods offer powerful tools to achieve this transformation with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of C-C and C-N bonds. nih.gov For the synthesis of 2-arylimidazoles, these methods are particularly effective. The Suzuki-Miyaura coupling, for instance, can be employed by reacting a halo-imidazole derivative with an arylboronic acid, or vice versa.

Recent advancements have focused on the direct C-H arylation of imidazoles, which avoids the need for pre-functionalization of the imidazole ring, thus improving atom economy. rsc.org While specific examples for the synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline are not prevalent in the literature, the general applicability of these methods is well-established for a wide range of substituted imidazoles and anilines. The choice of ligand, base, and solvent is crucial for achieving high yields and regioselectivity. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl-Heterocycles

| Catalyst | Ligand | Reaction Type | Substrates | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | tBuBrettPhos (L4) | Amination | Bromoimidazoles and anilines | Moderate to Excellent |

| [Pd(IPr)(AN)Cl2] | IPr | Suzuki-Miyaura | Amides and Arylboronic acids | High |

| Pd(II) complexes | Imidazo[1,5-a]pyridine | Suzuki-Miyaura | Aryl halides and Arylboronic acids | High |

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based methods for the synthesis of 2-arylimidazoles. nih.gov These reactions often proceed under milder conditions and can exhibit different reactivity patterns. Copper-mediated C-N cross-coupling, often referred to as the Ullmann condensation, is a classic method for forming bonds between aryl halides and N-heterocycles. rsc.org

More contemporary approaches involve the copper-catalyzed coupling of arylboronic acids with imidazoles, a reaction that benefits from the use of various copper salts and ligands. nih.gov A concise route for the synthesis of highly substituted imidazoles via copper-mediated oxidative C-H functionalization from benzylamine (B48309) and β-enamino esters has also been reported, showcasing the versatility of copper catalysis. nih.gov

Table 2: Examples of Copper-Mediated Synthesis of Aryl-Heterocycles

| Catalyst | Reaction Type | Starting Materials | Yield (%) |

|---|---|---|---|

| Cu(OAc)2·H2O | Oxidative C-H Functionalization | Benzylamine and β-enamino esters | up to 76% |

| CuI | Three-component coupling | o-phenylenediamines, sulfonyl azides, terminal alkynes | Good to Excellent |

| Cu/graphene | Photocatalytic N-arylation | Imidazole derivatives and arylboronic acids | up to 99% |

| Cupric chloride | One-pot condensation | 1,2-dicarbonyl, aldehyde, ammonium (B1175870) acetate (B1210297) | up to 92% |

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govresearchgate.net Various metal nanoparticles, including cobalt oxide (Co3O4) and chromium oxide (Cr2O3), have been successfully employed for the synthesis of substituted imidazoles. nih.govresearchgate.net

These nanocatalysts can often be recovered and reused, which aligns with the principles of green chemistry. The reactions are typically carried out under mild conditions and can be accelerated by microwave irradiation. researchgate.net This approach offers a promising avenue for the efficient and sustainable synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline and its derivatives.

Multi-Component Reactions (MCRs) and One-Pot Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of substituted imidazoles. amazonaws.comvu.nl The Radziszewski reaction, a classic example of an MCR for imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.com

Modern variations of this reaction utilize a wide range of catalysts and reaction conditions to improve yields and expand the substrate scope. researchgate.net For the synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline, an MCR could involve the reaction of a derivative of 4-amino-3-methylbenzaldehyde, a 1,2-dicarbonyl compound, and a source of ammonia. researchgate.net One-pot methodologies that combine several synthetic steps without the isolation of intermediates further enhance the efficiency of these processes. derpharmachemica.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. rasayanjournal.co.inasianpubs.org For the synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline, several green approaches can be considered. The use of environmentally benign solvents, such as water or ethanol, is a key aspect. researchgate.netorgchemres.org

Solvent-Free Reaction Environments

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often hazardous and costly to dispose of. This approach can lead to improved reaction rates, higher yields, and simpler work-up procedures.

One-pot multicomponent reactions are particularly well-suited for solvent-free conditions in the synthesis of highly substituted imidazoles. researchgate.netamazonaws.com For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by reacting benzil, aromatic aldehydes, primary amines, and ammonium acetate without a solvent. researchgate.net A notable catalyst for this type of reaction is silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA), which has demonstrated high reactivity and stability. researchgate.net

In a model reaction to produce 2,4,5-triphenyl-1H-imidazole, a mixture of a substituted aromatic aldehyde, benzil, and ammonium acetate is stirred at room temperature in the presence of a catalyst like methane (B114726) sulphonic acid, which can also act as the reaction medium. amazonaws.com This method highlights the cost-effectiveness of the catalyst and the ease of product purification through non-chromatographic techniques. amazonaws.com

Table 1: Comparison of Solvent-Free Synthesis Methods for Imidazole Derivatives

| Method | Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| One-pot cyclocondensation | Silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA) | Benzil, aromatic aldehydes, ammonium acetate, amines | Simple procedure, stable and reusable catalyst, excellent yields. researchgate.net |

| Three-component cyclocondensation | Methane sulphonic acid | Benzil, substituted aromatic aldehydes, ammonium acetate | Cost-effective catalyst, easy work-up, excellent yields, short reaction times. amazonaws.com |

Ultrasonic Irradiation in Synthesis

The application of ultrasonic irradiation in organic synthesis is a powerful technique that enhances reaction rates and yields. This method, known as sonochemistry, utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, thereby accelerating chemical transformations.

The synthesis of imidazole-based molecules has been shown to benefit significantly from ultrasonic promotion. mdpi.com For example, the formation of (4 or 5)-aryl-2-aryloyl-1H-imidazoles through the self-condensation of arylglyoxal hydrates is markedly faster and higher-yielding under ultrasonic irradiation compared to conventional heating methods. mdpi.com Similarly, one-pot, three-component syntheses of trisubstituted imidazoles catalyzed by modified hollow magnetite spheres (HMS-SA) under ultrasound afford excellent yields ranging from 92% to 99%. mdpi.com

The use of ultrasound is not limited to specific catalyst types. A one-pot, four-component method using acidic KHSO₄ as a catalyst under ultrasonic irradiation has been reported for the synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives, achieving yields of 70-96% in very short reaction times (10-25 minutes). mdpi.com These examples demonstrate that sonication is a versatile tool for expediting imidazole synthesis. mdpi.comresearchgate.net

Table 2: Effect of Ultrasonic Irradiation on Imidazole Synthesis

| Imidazole Derivative Type | Catalyst | Yield | Reaction Time | Advantage of Ultrasound |

|---|---|---|---|---|

| (4 or 5)-aryl-2-aryloyl-1H-imidazoles | Ammonium acetate | Higher than conventional | Shorter than conventional | Increased yield and reduced time. mdpi.com |

| Trisubstituted imidazoles | Hollow magnetite spheres-sulfamic acid (HMS-SA) | 92-99% | Not specified | High yields with a recyclable catalyst. mdpi.com |

| 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives | KHSO₄ | 70-96% | 10-25 min | Rapid synthesis with high yields. mdpi.com |

Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce costs and environmental impact. researchgate.net Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused.

For the synthesis of substituted imidazoles, several effective recyclable catalytic systems have been developed. Silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA) serves as a recyclable solid acid catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net This heterogeneous catalyst can be recovered by simple filtration and has been shown to be reusable for up to five runs without a significant loss of its catalytic activity. researchgate.net

Another innovative approach involves the use of magnetic nanoparticles as a catalyst support. nih.gov For instance, a novel ecofriendly heterogeneous nano-catalyst, Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), has been used for the synthesis of tetrazole derivatives, a related class of nitrogen heterocycles. nih.gov This catalyst can be easily removed from the reaction medium using an external magnet and reused multiple times with only a minor loss in catalytic efficiency. nih.gov Similarly, hollow magnetite spheres functionalized with sulfamic acid groups (HMS-SA) have been used as a recoverable and reusable catalyst in the ultrasonic-assisted synthesis of trisubstituted imidazoles. mdpi.com

Table 3: Examples of Recyclable Catalysts in Heterocyclic Synthesis

| Catalyst System | Support | Reaction Type | Recyclability | Recovery Method |

|---|---|---|---|---|

| Silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA) | Silica | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Up to 5 runs without significant activity loss. researchgate.net | Filtration. researchgate.net |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Magnetic Nanoparticles | Synthesis of tetrazole derivatives | Reusable with minimal loss of activity. nih.gov | External magnet. nih.gov |

| Hollow magnetite spheres-sulfamic acid (HMS-SA) | Magnetic Spheres | Synthesis of trisubstituted imidazoles | Recovered and reused with negligible efficacy loss. mdpi.com | External magnet. mdpi.com |

Derivatization Strategies for Functional Group Modulation

Derivatization of a core molecule like 5-(1H-imidazol-2-yl)-2-methylaniline is crucial for modulating its physicochemical properties and biological activity. The primary sites for functional group modulation are the aniline amino group and the N-H group of the imidazole ring.

The aniline moiety offers a versatile handle for various chemical transformations. The primary amino group can be readily converted into a wide array of functional groups. For example, it can react with aldehydes to form Schiff bases (imines). ijrpc.com This reaction was demonstrated in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives, where the aniline compound was condensed with various pyrazolecarbaldehydes to afford the corresponding Schiff's bases. ijrpc.com

Furthermore, the amino group can participate in amide coupling reactions. Starting from 4-(1H-benzo[d]imidazol-2-yl)aniline, reaction with maleic anhydride (B1165640) yields an α,β-unsaturated carboxylic acid. ijrpc.com This intermediate can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to form pyrazole (B372694) derivatives, effectively transforming the amino group into part of a new heterocyclic ring system. ijrpc.com The removal of amino groups from anilines can also be achieved through diazonium salt-based reactions, which formally act as a leaving group, allowing for the introduction of other substituents. rsc.org

The imidazole ring itself provides opportunities for derivatization. The nitrogen atom can be alkylated or arylated, although this often requires careful control of regioselectivity. Such modifications can significantly alter the molecule's properties. An efficient method for creating 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com

Table 4: Derivatization Reactions for Imidazolyl-Aniline Scaffolds

| Reaction Type | Reactant/Reagent | Functional Group Targeted | Resulting Derivative | Reference Example |

|---|---|---|---|---|

| Schiff Base Formation | Aldehydes (e.g., pyrazolecarbaldehydes) | Aniline Amino Group | Imines | Condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with pyrazolecarbaldehydes. ijrpc.com |

| Amide Formation & Cyclization | Maleic anhydride, then hydrazine hydrate | Aniline Amino Group | Pyrazole derivatives | Reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline. ijrpc.com |

| Denitrogenative Transformation | Acid-mediated rearrangement of 5-amino-1,2,3-triazoles | Imidazole Core Synthesis | 2-substituted 1H-imidazoles | Synthesis from 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.com |

Elucidation of Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Dynamics

Electrophilic Substitution:

The 5-(1H-imidazol-2-yl)-2-methylaniline molecule possesses multiple sites susceptible to electrophilic attack. The imidazole (B134444) ring is inherently electron-rich and readily undergoes electrophilic substitution, typically at the C4 and C5 positions. globalresearchonline.net The aniline (B41778) ring is also highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

In the case of 5-(1H-imidazol-2-yl)-2-methylaniline, the amino group and the methyl group on the aniline ring are ortho and para directing. openstax.org The positions ortho and para to the strongly activating amino group are the most nucleophilic. libretexts.org However, the high reactivity of aromatic amines can sometimes lead to polysubstitution, a challenge that can be mitigated by protecting the amino group, for instance, through acetylation. libretexts.orgdoubtnut.com This protection moderates the activating effect and allows for more controlled monosubstitution. libretexts.org

The imidazole ring's reactivity is also significant. Generally, electrophilic substitution on the imidazole ring is favored at the 4- and 5-positions. globalresearchonline.net The precise regioselectivity of electrophilic substitution on the complete molecule would depend on the specific reaction conditions and the nature of the electrophile, with a competition between substitution on the aniline and imidazole rings.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the imidazole ring of 5-(1H-imidazol-2-yl)-2-methylaniline are less common. Imidazole itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. globalresearchonline.net However, nucleophilic aromatic substitution can occur on the aniline ring under specific conditions, particularly if a suitable leaving group is present. For instance, nucleophilic aromatic substitution on aryl halides is a known process. youtube.com In the context of related heterocyclic systems, nucleophilic substitution of a halogen on a pyridine (B92270) ring can be achieved with amines under microwave conditions. researchgate.net While direct nucleophilic substitution on the unsubstituted rings of the target molecule is unlikely, functionalized derivatives could undergo such reactions. For example, vicarious nucleophilic substitution of hydrogen is possible on electron-deficient nitroquinolines, where a nucleophile can displace a hydrogen atom ortho or para to the nitro group. nih.gov

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The bifunctional nature of 5-(1H-imidazol-2-yl)-2-methylaniline, containing both an amino group and an imidazole ring, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds. mdpi.comrsc.org

A common strategy for forming fused imidazoles involves the reaction of a 2-amino-heterocycle with a suitable carbonyl compound or its equivalent. For example, imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and α-haloketones or acetophenones. organic-chemistry.org This suggests that if the imidazole ring of 5-(1H-imidazol-2-yl)-2-methylaniline were appropriately functionalized, the aniline nitrogen could act as the nucleophile to initiate cyclization.

Conversely, intramolecular cyclization can occur where the amino group on the aniline ring is ortho to a group that can react with one of the imidazole nitrogens. For instance, a one-pot reduction of a nitro group followed by cyclization is a known method for preparing bicyclic 2H-imidazoles from 2-nitroamines. organic-chemistry.org This suggests that a precursor like 2-methyl-5-(1H-imidazol-2-yl)-1-nitrobenzene could potentially be converted to a fused system. The synthesis of carbazoles through intramolecular cyclization of 2-(hexen-1,5-diynyl)anilines demonstrates another pathway for forming new rings from aniline derivatives. nih.gov

Mechanistically, these cyclizations often involve an initial nucleophilic attack by the amine onto an electrophilic center, followed by dehydration or another elimination step to form the aromatic fused ring. For example, the formation of 2-oxazolines from N-(2-hydroxyethyl)amides proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the activated amide carbonyl. mdpi.com A similar principle could be applied to derivatives of the target compound. The table below summarizes some general cyclization strategies that could be conceptually applied to derivatives of 5-(1H-imidazol-2-yl)-2-methylaniline.

| Starting Material Type | Reaction Partner | Fused System Formed | General Mechanism |

|---|---|---|---|

| 2-Amino-heterocycle | α-Haloketone | Imidazo[1,2-a]heterocycle | Nucleophilic attack of amino group on carbonyl, followed by intramolecular nucleophilic substitution. |

| ortho-Substituted Aniline | Internal electrophile | Fused Benzimidazole derivative | Intramolecular nucleophilic attack of the aniline nitrogen. nih.gov |

| 2-Nitroamine | Reducing agent/acid | Bicyclic 2H-imidazole | In situ reduction of nitro group to amine, followed by acid-catalyzed cyclization. organic-chemistry.org |

Oxidation and Reduction Pathways

Oxidation:

The oxidation of 5-(1H-imidazol-2-yl)-2-methylaniline can occur at several positions. The aniline moiety is susceptible to oxidation, which can lead to the formation of various products, including polymeric materials, especially under harsh conditions. libretexts.org The imidazole ring can also undergo oxidation, particularly photo-oxidation in the presence of sensitizers, which can lead to ring-opened products. For instance, the photo-oxidation of lophine (2,4,5-triphenylimidazole) and its derivatives has been studied, and the reaction is believed to proceed through a planar quinoid oxidation-state structure. rsc.org

The presence of the electron-donating amino and methyl groups on the aniline ring makes it particularly prone to oxidation. The use of selenium dioxide as an oxidizing agent with arylamines can lead to either electrophilic substitution or oxidative polymerization, highlighting the complex reactivity of such systems. beilstein-journals.org

Reduction:

The reduction of 5-(1H-imidazol-2-yl)-2-methylaniline itself is not a common transformation, as the aromatic rings are already in a reduced state. However, the synthesis of this compound may involve a reduction step. A common synthetic route to aromatic amines is the reduction of the corresponding nitro compound. wikipedia.orgcommonorganicchemistry.com Therefore, 5-(1H-imidazol-2-yl)-2-methyl-1-nitrobenzene would be a logical precursor to the target molecule.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as an imidazole ring, is a well-established transformation. researchgate.net A variety of reagents can be employed for this purpose, as summarized in the table below.

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly effective but may also reduce other susceptible groups. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | Classic and cost-effective method for nitro group reduction. wikipedia.org |

| SnCl₂/HCl | Acidic conditions | A mild and selective method. commonorganicchemistry.com |

| Hydrazine (B178648) hydrate (B1144303) with a catalyst | Catalytic transfer hydrogenation | Can be selective in the presence of other reducible groups. researchgate.net |

Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The high electron density of the aniline and imidazole rings facilitates the attack by an electrophile. For the aniline ring, the amino group's lone pair strongly stabilizes the positive charge in the ortho and para intermediates through resonance. chemistrysteps.com

Mechanism of Cyclization to Fused Systems: As an example, the formation of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and an α-haloketone involves an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step leads to the aromatic fused system. A similar mechanistic rationale would apply to cyclizations involving 5-(1H-imidazol-2-yl)-2-methylaniline derivatives.

Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine by metals in acidic solution is a stepwise process involving the transfer of six electrons. The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, which are further reduced to the final amine.

Computational and Theoretical Investigations of Molecular and Electronic Structures

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 5-(1H-imidazol-2-yl)-2-methylaniline. ekb.eg These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comacadpubl.eumalayajournal.org The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comacadpubl.eu A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. ekb.egirjweb.comacadpubl.eu

For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich regions, such as the imidazole and phenyl rings, while the LUMO is distributed across the molecule, indicating potential sites for nucleophilic attack. acadpubl.eumalayajournal.org This distribution of frontier orbitals is instrumental in predicting how the molecule will interact with other chemical species. irjweb.com Theoretical studies on related imidazole compounds have successfully used DFT methods, such as B3LYP with a 6-31G or 6-311G basis set, to calculate these parameters. orientjchem.orgniscpr.res.innih.gov

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Significance for 5-(1H-imidazol-2-yl)-2-methylaniline |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. irjweb.com |

| Mulliken Charges | Distribution of atomic charges | Helps identify reactive sites for electrophilic and nucleophilic attack. |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and reaction mechanisms of organic molecules. researchgate.netrsc.org By calculating the electron density of a system, DFT can predict various chemical reactivity descriptors and map out the energetic landscapes of chemical reactions. This approach has been applied to numerous imidazole derivatives to understand their behavior in different chemical environments. researchgate.netresearchgate.netresearchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), global hardness (η), and global softness (S), provide a quantitative measure of a molecule's reactivity. ekb.egui.edu.ng These parameters are crucial for comparing the reactivity of different molecules and for understanding their interaction mechanisms, for instance, in the context of corrosion inhibition where they help explain the molecule's affinity for a metal surface. researchgate.netui.edu.ng

DFT calculations are particularly valuable for studying the adsorption of molecules onto surfaces, a critical process in fields like catalysis and corrosion inhibition. researchgate.netrsc.orgrsc.org For imidazole derivatives, studies have focused on their adsorption on metal surfaces like copper and aluminum. researchgate.netresearchgate.netresearchgate.net These calculations can determine the preferred orientation of the molecule on the surface and the nature of the bonding (physisorption vs. chemisorption). researchgate.netresearchgate.net

The interaction is often modeled by placing the molecule on a slab representing the metal surface (e.g., Cu(111) or Al(111)). researchgate.netrsc.org The calculations can reveal that adsorption occurs through the formation of coordinate bonds between the nitrogen atoms of the imidazole ring and the metal surface atoms. researchgate.netresearchgate.net The adsorption energy, calculated as the difference in energy between the combined system and the sum of the isolated molecule and surface, indicates the strength of the interaction. rsc.org Studies on similar molecules show that both neutral and protonated forms can adsorb, sometimes via different mechanisms. researchgate.net

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. mdpi.comcolostate.edu This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) determine the feasibility and rate of a reaction pathway. mdpi.comacs.orgresearchgate.net

For reactions involving imidazoles, such as their synthesis or decomposition, DFT can be used to compare different proposed mechanisms. mdpi.comresearchgate.netpharmaguideline.com For instance, in the synthesis of imidazole rings, calculations can confirm the energetics of steps like cyclization and dehydration. mdpi.com In decomposition studies of nitroimidazoles, DFT has been used to show that processes like nitro-nitrite isomerization can be more favorable than simple bond cleavage. colostate.edu The analysis of transition state structures provides detailed insight into the bond-making and bond-breaking processes that occur during the reaction. mdpi.comresearchgate.net

Molecular Dynamics Simulations: Intermolecular Interactions and Conformation

While quantum mechanics methods like DFT are excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. emerald.commdpi.com MD simulations model a system (e.g., the molecule of interest in a solvent or interacting with a protein) as a collection of atoms governed by classical mechanics.

These simulations can reveal the stable conformations of 5-(1H-imidazol-2-yl)-2-methylaniline and how it interacts with solvent molecules or biological macromolecules. mdpi.com In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding pocket. mdpi.com For corrosion inhibition, MD can simulate the formation of a protective inhibitor film on a metal surface in an aqueous environment. emerald.com The simulations provide information on intermolecular forces, such as hydrogen bonds and van der Waals interactions, that dictate the molecule's behavior in a condensed phase. mdpi.com

Prediction of Spectroscopic Parameters (Methodology, not data)

Computational methods, primarily DFT, can predict various spectroscopic properties of molecules, which serves as a powerful complement to experimental characterization. researchgate.netnih.govresearchgate.net By calculating the response of the molecule's electron density to external fields or perturbations, it is possible to simulate spectra like NMR, IR, and UV-Vis.

To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is often employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. orientjchem.org These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For IR and Raman spectra, calculations involve determining the vibrational frequencies and intensities of the molecule's normal modes. researchgate.netresearchgate.net This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. Calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

In Silico Approaches to Molecular Binding and Interaction Modeling

In silico techniques, particularly molecular docking, are essential tools in drug discovery and materials science for predicting how a small molecule like 5-(1H-imidazol-2-yl)-2-methylaniline binds to a larger receptor, typically a protein. researchgate.netnih.govmdpi.comarabjchem.org Molecular docking algorithms explore the possible binding orientations (poses) of a ligand within a receptor's active site and score them based on their energetic favorability. mdpi.comarabjchem.orgjbiochemtech.com

The process begins with the three-dimensional structures of both the ligand and the receptor. Docking software then systematically places the ligand in the binding site, evaluating interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netmdpi.com The resulting binding scores and poses provide a prediction of the ligand's binding affinity and its specific interactions with key amino acid residues. ekb.egresearchgate.net This information is invaluable for designing new molecules with improved binding properties and for understanding the molecular basis of a compound's biological activity. nih.govmdpi.com For example, docking studies on imidazole derivatives have been used to predict their inhibitory activity against enzymes like GlcN-6-P synthase and protein tyrosine kinase. researchgate.netmdpi.comresearchgate.net

Table 2: Table of Compounds

| Compound Name |

|---|

| 5-(1H-imidazol-2-yl)-2-methylaniline |

| 1-Methylimidazole |

| 1H-benzimidazole |

| Imidazole |

| 1,4-dinitroimidazole |

| 2,4-dinitroimidazole |

| 1-methyl-2,4-dinitroimidazole |

| 1-methyl-2,4,5-trinitroimidazole |

Exploration of Biological Interactions and Mechanistic Insights

Molecular Recognition and Target-Specific Binding Mechanisms

The ability of imidazole-containing molecules to engage in specific, high-affinity interactions with biological targets is fundamental to their pharmacological effects. The imidazole (B134444) ring itself, with its unique electronic and structural properties, plays a pivotal role in molecular recognition through hydrogen bonding and coordination.

At the crystalline level, the imidazole moiety is a key participant in intermolecular interactions. For instance, the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethyl-aniline reveals that intermolecular imidazole N-H⋯N hydrogen bonds link molecules into a one-dimensional chain. nih.gov Similarly, the structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is stabilized by multiple hydrogen bonding interactions, including a crucial N-H⋯N bond. mdpi.com These observations highlight the capacity of the imidazole core to act as both a hydrogen bond donor and acceptor, facilitating precise orientation within a binding site.

Enzyme Inhibition Mechanisms at the Molecular Level

Derivatives of 5-(1H-imidazol-2-yl)-2-methylaniline are implicated in the inhibition of several key enzyme families, a primary mechanism for their therapeutic potential. The imidazole nucleus can interact with enzyme active sites in various ways, including competitive and non-competitive inhibition.

Computational and kinetic studies have demonstrated that the parent imidazole ring can act as a partial competitive inhibitor for enzymes such as GH1 β-glucosidase. nih.gov In this mechanism, the imidazole molecule binds directly to the enzyme's active site, which reduces the affinity for the natural substrate without altering the rate of product formation. nih.gov

More complex imidazole derivatives have been developed as potent inhibitors of specific enzymes crucial in disease pathways. For example, certain imidazole thione derivatives exhibit significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase, two key enzymes in angiogenesis and cancer cell proliferation pathways. nih.gov Other related structures, such as benzimidazole-based compounds, have been identified as allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase and inhibitors of the HCV NS3/NS4A serine protease. semanticscholar.org Furthermore, benzothiazole (B30560) sulfonamides incorporating an imidazolyl moiety have been shown to selectively inhibit carbonic anhydrase isoforms. nih.gov This broad range of targets underscores the versatility of the imidazole scaffold in designing specific enzyme inhibitors.

| Enzyme Target | Type of Imidazole Derivative | Inhibition Mechanism/Significance | Reference |

|---|---|---|---|

| VEGFR-2 / B-Raf Kinase | Imidazole-2(3H)-Thiones | Inhibition of kinases involved in cancer cell signaling and angiogenesis. | nih.gov |

| GH1 β-glucosidase | Imidazole (parent compound) | Partial competitive inhibition by binding to the enzyme active site. | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | 2-(Imidazol-1-yl)pyrimidines | Inhibition of enzyme dimerization, preventing formation of the active enzyme. | researchgate.net |

| Carbonic Anhydrase II & VII | 2-((Imidazol-2-yl)amino)benzothiazole-6-sulphonamides | Selective inhibition of specific carbonic anhydrase isoforms. | nih.gov |

| HCV NS3/NS4A Serine Protease | Benzimidazole Derivatives | Inhibition of a viral protease essential for replication. | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like 5-(1H-imidazol-2-yl)-2-methylaniline. These studies, often combining computational analysis with in vitro testing, reveal how specific structural modifications influence potency and selectivity.

For nitrogen-containing heterocyclic compounds, including imidazoles, SAR studies have established several general principles. The nature and position of substituents on the core ring system can drastically alter biological effects, which range from anticancer to antimicrobial activity. nih.gov These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubules. nih.gov

In the context of antiproliferative activity, specific substitutions on the triphenyl-imidazole scaffold have been shown to be critical. For instance, the compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was identified as a potent inhibitor of melanoma cell growth. semanticscholar.orgimedpub.com Its high activity was attributed to the combined electronic and steric effects of the phenolic hydroxyl (-OH), iodo (-I), and methoxy (B1213986) (-OCH3) groups. semanticscholar.orgimedpub.com This highlights that functional groups capable of hydrogen bonding or inducing specific electronic properties are key for enhancing biological activity.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, have provided further mechanistic insights. For a series of imidazole derivatives, QSAR analysis revealed that biological activity was significantly correlated with physicochemical parameters like density, surface tension, partition coefficient (LogP), and the Balaban index. researchgate.net Such models allow for the prediction of activity for novel compounds and guide the rational design of more potent analogs by indicating which positions on the scaffold are amenable to modification and which substituents are likely to be beneficial. researchgate.netresearchgate.netmdpi.com

| Structural Modification | Observed Effect on Biological Activity | Potential Mechanism/Rationale | Reference |

|---|---|---|---|

| Addition of phenolic -OH, -I, and -OCH3 groups to a triphenyl-imidazole core | Increased antiproliferative activity against melanoma cells. | Enhanced binding affinity and/or altered electronic properties favorable for target interaction. | semanticscholar.orgimedpub.com |

| Modification of substituents on N-heterocycles | Modulates activity across various targets (kinases, topoisomerases). | Alters steric and electronic profile, affecting fit and interaction with different enzyme active sites. | nih.gov |

| Variation in physicochemical properties (LogP, Density) | Correlates with inhibitory activity in QSAR models. | Affects membrane permeability, solubility, and hydrophobic interactions within the binding pocket. | researchgate.net |

| Replacement of core ring system (e.g., thiazolidine (B150603) vs. imidazole) | Can significantly decrease potency, indicating the core is critical. | The core scaffold provides the essential geometry and interaction points for target binding. | nih.gov |

Antimicrobial Action Mechanisms

The imidazole moiety is a core component of many compounds exhibiting broad-spectrum antimicrobial activity. The mechanisms through which these agents exert their effects are varied but often involve the disruption of essential cellular structures and functions in pathogens.

A primary mechanism of action for many antimicrobial agents, including imidazole derivatives, is the disruption of the bacterial cell membrane's integrity. mdpi.com This can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death. mdpi.com For example, N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting a mechanism that targets fundamental bacterial structures. researchgate.net

Beyond direct membrane damage, other intracellular processes are also targeted. Imidazole-based compounds can inhibit the synthesis of nucleic acids (DNA and RNA) and proteins, effectively halting bacterial replication and survival. mdpi.com Another critical mechanism is the inhibition of biofilm formation. mdpi.com Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, and compounds that can prevent their formation or disrupt existing biofilms are of significant therapeutic interest. mdpi.com The heterocyclic nature of the imidazoline (B1206853) nucleus, found in related 5-oxo-imidazolines, is considered a promising scaffold for developing agents with potent antibacterial and antifungal properties. researchgate.net

Antiproliferative Activity Mechanisms (in vitro, molecular level)

The anticancer properties of 5-(1H-imidazol-2-yl)-2-methylaniline and its analogs are rooted in their ability to interfere with the molecular machinery that governs cell growth and survival. In vitro studies have elucidated several key mechanisms responsible for their antiproliferative effects.

A predominant mechanism is the induction of apoptosis, or programmed cell death. Flow cytometric analysis of cancer cell lines treated with potent imidazole derivatives has shown an accumulation of cells in the pre-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov Concurrently, these compounds can induce cell cycle arrest, often at the G2/M checkpoint, thereby preventing mitotic division and further proliferation of cancer cells. nih.gov

At the molecular level, these effects are often triggered by the inhibition of specific protein kinases that are critical for cancer cell signaling. As mentioned previously, derivatives have been shown to inhibit VEGFR-2 and B-Raf kinase, which are integral to tumor angiogenesis and the MAP kinase signaling pathway, respectively. nih.gov The imidazole scaffold is found in numerous compounds designed to be kinase inhibitors. nih.gov The antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and non-small cell lung (A549) carcinomas. nih.govsemanticscholar.orgimedpub.com

| Compound Type | Cancer Cell Line | Reported Activity | Mechanism | Reference |

|---|---|---|---|---|

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | IC50 < 5 µM | Pre-G1 apoptosis, G2/M cell cycle arrest, VEGFR-2/B-Raf inhibition | nih.gov |

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Lung) | IC50: 15 µM; 90.33% growth inhibition | Inhibition of cell growth | semanticscholar.orgimedpub.com |

| Imine-based phenanthroline ligands | MCF-7, HCT-116, HeLa, PC-3 | Dose-dependent cytotoxicity | Apoptosis induction | researchgate.net |

| General Imidazole Analogs | Melanoma cell lines | Potent and selective antiproliferative effects | Not specified | nih.gov |

Advanced Material Science Applications

Precursors in the Synthesis of Functional Polymers and Organic Frameworks

The bifunctional nature of 5-(1H-imidazol-2-yl)-2-methylaniline, possessing both an amine group and an imidazole (B134444) ring, makes it a promising candidate as a monomer or a linker in the synthesis of advanced polymeric materials and porous frameworks. The aniline (B41778) component can participate in polymerization reactions, such as the formation of polyanilines, which are well-known for their electrical conductivity and environmental stability. nih.govrsc.org The methyl group on the aniline ring can influence the solubility and processing characteristics of the resulting polymers. nih.gov

The imidazole moiety offers several functionalities. It can act as a coordination site for metal ions, making 5-(1H-imidazol-2-yl)-2-methylaniline a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are a class of crystalline materials with high porosity and surface area, with applications in gas storage, separation, and catalysis. unl.eduresearchgate.net The imidazole group can also act as a building block in the synthesis of other heterocyclic systems, further expanding the range of possible polymeric structures. mdpi.com

While the structural features of 5-(1H-imidazol-2-yl)-2-methylaniline suggest its potential as a precursor for functional polymers and organic frameworks, specific research detailing its use in these applications is not yet widely available in scientific literature. The following table outlines the potential roles of its constituent functional groups in polymer and framework synthesis.

| Functional Group | Potential Role in Synthesis | Resulting Material Properties |

| Aniline | Monomer for polymerization (e.g., oxidative polymerization) | Electrically conductive polymers, redox-active materials |

| Imidazole | Metal-coordinating linker for MOF synthesis | High porosity, catalytic activity, tunable pore size |

| Methyl Group | Modifies polymer solubility and processability | Improved processability in common organic solvents |

Integration into Organic Electronic Systems

Imidazole derivatives are recognized for their excellent photoluminescence and electrochemical properties, making them valuable components in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net They can function as electron or hole transport materials, as well as fluorescent or phosphorescent host materials. The aniline portion of 5-(1H-imidazol-2-yl)-2-methylaniline also contributes to its electronic properties, as polyaniline is a well-studied conducting polymer. nih.gov

Supramolecular Assembly and Self-Organization

The imidazole ring is capable of forming strong hydrogen bonds, which are a key driving force in supramolecular assembly. researchgate.net These non-covalent interactions can lead to the spontaneous organization of molecules into well-defined, higher-order structures such as nanofibers, gels, and liquid crystals. The aniline group can also participate in hydrogen bonding and π-π stacking interactions, further influencing the self-assembly process.

The specific arrangement of functional groups in 5-(1H-imidazol-2-yl)-2-methylaniline could direct its self-organization into unique supramolecular architectures. The study of such assemblies is crucial for the development of new materials with applications in areas like drug delivery, tissue engineering, and molecular electronics. At present, detailed studies on the supramolecular assembly and self-organization of 5-(1H-imidazol-2-yl)-2-methylaniline have not been reported.

Sensing Platform Design and Recognition Mechanisms

Imidazole-based compounds have been extensively utilized in the design of fluorescent and colorimetric sensors for the detection of various analytes, including metal ions and small molecules. researchgate.netresearchgate.net The imidazole nitrogen atoms can act as binding sites for cations, and this interaction can lead to a change in the fluorescence or absorption properties of the molecule, forming the basis of the sensing mechanism. nih.govresearchgate.net Aniline derivatives have also been used to create polymer films for chemical sensors, particularly for detecting changes in humidity and the presence of ammonia (B1221849). nih.govrsc.org

The structure of 5-(1H-imidazol-2-yl)-2-methylaniline, incorporating both an imidazole and an aniline moiety, suggests its potential as a versatile sensing platform. The imidazole ring could provide a binding site for specific analytes, while the aniline component could be used to develop conductive polymer-based sensors. For instance, imidazole-based fluorescent sensors have shown high selectivity and sensitivity for the detection of metal ions like Fe³⁺. researchgate.net

Detailed research on the application of 5-(1H-imidazol-2-yl)-2-methylaniline in the design of sensing platforms and the specific recognition mechanisms involved is not currently available. The potential sensing capabilities based on its functional groups are summarized below.

| Functional Group | Potential Sensing Application | Recognition Mechanism |

| Imidazole | Fluorescent or colorimetric detection of metal ions | Coordination of the metal ion to the imidazole nitrogen atoms, leading to a change in photophysical properties. |

| Aniline | Chemiresistive sensing of gases (e.g., ammonia, humidity) | Adsorption of analyte molecules onto a conductive polyaniline film, causing a change in electrical resistance. |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques (Technique Focused)

Spectroscopy is fundamental to the characterization of 5-(1H-imidazol-2-yl)-2-methylaniline, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-(1H-imidazol-2-yl)-2-methylaniline. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment of each nucleus. While specific experimental data for this exact compound is not widely published, a detailed prediction of its NMR spectra can be made based on the analysis of its constituent parts: a 2-methylaniline moiety and a 1H-imidazole ring. researchgate.netrsc.orgrsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and imidazole (B134444) rings, as well as signals for the methyl and amine protons. The imidazole N-H proton typically appears as a broad singlet at a significantly downfield chemical shift. The two protons on the imidazole ring (positions 4 and 5) are expected to appear as a singlet or a pair of closely spaced signals, as they are often magnetically equivalent due to rapid N-H proton exchange. researchgate.net The three protons on the aniline ring will exhibit a more complex splitting pattern (doublet, doublet of doublets) due to their specific ortho, meta, and para relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing distinct resonances for each of the 10 unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups and the electronic nature of the imidazole ring. The carbon atom at the junction of the two rings (C2 of the imidazole) is expected to be significantly downfield.

Predicted NMR Data for 5-(1H-imidazol-2-yl)-2-methylaniline

| Predicted ¹H NMR Chemical Shifts (δ ppm) | Predicted ¹³C NMR Chemical Shifts (δ ppm) | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| -CH₃ (on aniline) | ~2.2 - 2.4 | -CH₃ | ~17 - 20 |

| -NH₂ (on aniline) | ~3.5 - 4.5 (broad) | Aniline C-1 (-NH₂) | ~145 - 148 |

| Aniline H-3 | ~6.7 - 6.9 | Aniline C-2 (-CH₃) | ~125 - 128 |

| Aniline H-4 | ~7.0 - 7.2 | Aniline C-3 | ~130 - 133 |

| Aniline H-6 | ~7.3 - 7.5 | Aniline C-4 | ~118 - 121 |

| Imidazole H-4/H-5 | ~7.1 - 7.3 | Aniline C-5 (-Imidazole) | ~128 - 131 |

| Imidazole N-H | ~12.0 - 13.0 (broad) | Aniline C-6 | ~115 - 118 |

| Imidazole C-2 | ~144 - 147 | ||

| Imidazole C-4/C-5 | ~120 - 125 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-(1H-imidazol-2-yl)-2-methylaniline is expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of both the primary amine and the imidazole ring, typically appearing as broad bands in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and aromatic C=C stretching vibrations from both rings will produce a series of sharp peaks in the 1450-1650 cm⁻¹ fingerprint region. jchemrev.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The compound contains two main chromophores: the aniline ring and the imidazole ring. Imidazole itself has a characteristic absorption peak around 209 nm (π → π* transition). mdpi.com Substituted imidazoles and aniline derivatives typically exhibit multiple absorption bands in the UV region. researchgate.netresearchgate.netmdpi.com For 5-(1H-imidazol-2-yl)-2-methylaniline, strong absorptions are expected in the 210-240 nm range and a second, less intense band at higher wavelengths (around 280-320 nm) due to the extended conjugation between the aromatic systems. mdpi.com

Expected Spectroscopic Data

| Spectroscopy Type | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine & Imidazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | |

| Aromatic C=C & C=N Stretch | 1450 - 1650 | |

| C-N Stretch | 1250 - 1350 | |

| UV-Visible (UV-Vis) | π → π* Transition | ~210 - 240 nm |

| n → π* / Extended Conjugation | ~280 - 320 nm |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-(1H-imidazol-2-yl)-2-methylaniline (C₁₀H₁₁N₃), the calculated exact mass is 173.0953 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173.

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a mass measurement with high accuracy (typically to four or five decimal places). mdpi.commdpi.comnih.gov The fragmentation pattern can also provide structural information. Plausible fragmentation pathways for this molecule include the loss of small neutral molecules like HCN (27 Da) from the imidazole ring or cleavage of the C-C bond linking the two rings.

Predicted Mass Spectrometry Data

| m/z | Assignment | Notes |

|---|---|---|

| 173 | [M]⁺ | Molecular Ion |

| 172 | [M-H]⁺ | Loss of a hydrogen radical |

| 158 | [M-CH₃]⁺ | Loss of a methyl radical |

| 146 | [M-HCN]⁺ | Loss of hydrogen cyanide from imidazole ring |

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions. While the specific crystal structure of 5-(1H-imidazol-2-yl)-2-methylaniline is not available in the cited literature, analysis of related imidazole derivatives provides insight into the expected structural features. sapub.orgmdpi.comrsc.org

Example Crystallographic Data for a Substituted Imidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 22.1693 |

| b (Å) | 8.1636 |

| c (Å) | 25.7250 |

| β (°) | 112.526 |

| Volume (ų) | 4299.9 |

| Z (Molecules/unit cell) | 8 |

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating 5-(1H-imidazol-2-yl)-2-methylaniline from impurities, starting materials, or other components in a mixture, and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of aromatic amines and imidazole derivatives. nih.govthaiscience.infonih.gov Separation is typically achieved on a nonpolar stationary phase, such as a C18 (octadecylsilane) column. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. thaiscience.info The pH of the mobile phase is a critical parameter, as it affects the ionization state of the basic aniline and imidazole functionalities, thereby influencing retention time. chromforum.org Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is generally preferred, GC-MS can also be used, particularly for purity analysis and identification of volatile impurities. Due to the polarity and relatively high boiling point of the compound, derivatization may sometimes be employed to increase its volatility and improve chromatographic peak shape, although direct analysis is often possible on modern capillary columns.

Typical HPLC Conditions for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Ammonium (B1175870) Acetate (B1210297) buffer) nih.govchromforum.org |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis at ~230 nm or ~280 nm researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Electrochemical Detection Principles

The electrochemical properties of 5-(1H-imidazol-2-yl)-2-methylaniline, stemming from its electroactive aniline and imidazole groups, can be exploited for detection and quantification. Cyclic voltammetry (CV) is a primary technique used to study these properties. researchgate.net

The electrochemical behavior of anilines is well-documented. tsijournals.comnih.gov The oxidation process typically begins with an irreversible one-electron transfer from the nitrogen lone pair to form a radical cation. nih.gov The potential at which this oxidation occurs is highly dependent on the nature and position of substituents on the aromatic ring. rsc.orgumn.edu The electron-donating methyl group on the aniline ring of the target molecule would likely lower its oxidation potential compared to unsubstituted aniline.

Derivatization Techniques for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. For a compound like 5-(1H-imidazol-2-yl)-2-methylaniline, which possesses both a primary aromatic amine and an imidazole functional group, derivatization can significantly enhance its detectability and chromatographic behavior. The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC), improve thermal stability, enhance ionization efficiency for mass spectrometry (MS), and introduce a chromophore or fluorophore for ultraviolet-visible (UV-Vis) or fluorescence detection in high-performance liquid chromatography (HPLC). researchgate.net

The analytical enhancement through derivatization is achieved by targeting the reactive functional groups of the molecule. The primary amine group on the aniline ring and the secondary amine within the imidazole ring are the principal sites for derivatization reactions.

Potential Derivatization Strategies

Given the functional groups present in 5-(1H-imidazol-2-yl)-2-methylaniline, several derivatization techniques can be postulated to enhance its analytical determination. These methods, while not specifically documented for this exact molecule in the provided search results, are widely applied to anilines and imidazoles.

Acylation: This is a common technique where an acyl group is introduced, typically by reacting the primary amine with an acylating agent like an acid anhydride (B1165640) or acyl chloride. For GC analysis, perfluoroacylating reagents (e.g., trifluoroacetic anhydride - TFAA, pentafluoropropionic anhydride - PFPA, heptafluorobutyric anhydride - HFBA) are particularly useful. They increase the volatility and introduce electronegative atoms, which enhances the sensitivity of electron capture detection (ECD).

Silylation: Silylation involves the replacement of active hydrogen atoms in the amine and imidazole groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com This process reduces the polarity of the molecule, decreases its boiling point, and improves its thermal stability, making it more amenable to GC-MS analysis. mdpi.com

Alkylation: This method introduces an alkyl group to the amine or imidazole nitrogen. While less common for GC analysis of anilines, it can be employed to modify the compound's properties.

Dansylation: For HPLC with fluorescence detection, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established method. nih.gov Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent derivatives, significantly lowering the limits of detection. nih.gov This technique has been successfully used for the analysis of other imidazole-containing compounds. nih.gov

Reaction with o-Phthaldiadehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This pre-column derivatization is widely used for the HPLC analysis of amino acids and alkyl amines and could be applicable to the primary amine group of 5-(1H-imidazol-2-yl)-2-methylaniline. researchgate.netnih.gov

Fluorescent Labeling for HPLC: Other reagents can be used to introduce a fluorescent tag onto the primary amine. For instance, 9-fluorenylmethylchloroformate (FMOC) and 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) are common derivatizing agents for amines to enhance fluorescence detection. nih.gov More novel reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) have been developed for the analysis of primary aromatic amines, offering high sensitivity. researchgate.net

The choice of the derivatization technique depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and selectivity.

Interactive Data Table of Potential Derivatization Techniques

The following table summarizes potential derivatization techniques that could be applied to 5-(1H-imidazol-2-yl)-2-methylaniline for enhanced analytical characterization and quantification.

| Derivatization Technique | Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Potential Enhancement |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary Amine, Imidazole NH | N,N-bis(trifluoroacetyl) derivative | GC-MS, GC-ECD | Increased volatility and detectability |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine, Imidazole NH | bis(trimethylsilyl) derivative | GC-MS | Improved thermal stability and volatility mdpi.com |

| Dansylation | Dansyl chloride | Primary Amine, Imidazole NH | Dansyl derivative | HPLC-Fluorescence, LC-MS | Enhanced fluorescence and ionization nih.gov |

| OPA Derivatization | o-Phthaldiadehyde (OPA) / Thiol | Primary Amine | Fluorescent isoindole derivative | HPLC-Fluorescence | High sensitivity and selectivity for primary amines researchgate.netnih.gov |

| Fluorescent Labeling | 9-fluorenylmethylchloroformate (FMOC) | Primary Amine | FMOC derivative | HPLC-Fluorescence | Strong fluorescence signal |

| Fluorescent Labeling | 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary Amine | PPIA derivative | HPLC-Fluorescence, LC-MS | High sensitivity for aromatic amines researchgate.net |

Future Directions and Emerging Research Avenues

Biocatalytic and Sustainable Synthesis Innovations

The chemical industry's increasing focus on sustainability is driving the exploration of green synthetic routes for complex molecules like 5-(1H-imidazol-2-yl)-2-methylaniline. Future research is anticipated to pivot from traditional chemical synthesis towards more environmentally benign methods.

Biocatalytic Approaches: Enzymatic catalysis offers a promising avenue for the synthesis of imidazole-containing compounds. While specific enzymes for the direct synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline have not yet been identified, the broader field of biocatalysis provides a strong foundation for future exploration. Researchers are investigating the use of engineered enzymes to catalyze the key bond-forming reactions in imidazole (B134444) synthesis, potentially leading to higher yields, improved selectivity, and milder reaction conditions.

Green Chemistry Principles: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.comresearchgate.netsemanticscholar.org For 5-(1H-imidazol-2-yl)-2-methylaniline, this could involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Ultrasound irradiation: Sonochemistry can enhance reaction rates and yields in the synthesis of imidazole derivatives. bohrium.com

Use of green catalysts: The development of reusable and non-toxic catalysts, such as magnetic nanoparticles, is a key area of research for sustainable imidazole synthesis. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. ias.ac.in

A comparative look at traditional versus green synthetic approaches highlights the potential benefits of these innovations:

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often relies on volatile organic compounds (VOCs) | Aims for solvent-free conditions or use of benign solvents like water |

| Catalysts | May use stoichiometric or hazardous reagents | Employs catalytic amounts of reusable and non-toxic materials |

| Energy | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound |

| Waste | Can generate significant amounts of byproducts | Designed for high atom economy and minimal waste generation |

Hybrid Material Development and Nanotechnology Integration

The imidazole moiety in 5-(1H-imidazol-2-yl)-2-methylaniline is an excellent ligand for metal ions and a versatile functional group for surface modification, making it an ideal candidate for integration into hybrid materials and nanotechnologies.

Imidazole-Functionalized Nanoparticles: Researchers are exploring the functionalization of various nanoparticles with imidazole-containing ligands. For instance, imidazole compounds can be used to coat copper nanoparticles, forming a protective layer that prevents oxidation and enhances their sintering properties for applications in microelectronics. mdpi.com Similarly, palladium nanoparticles decorated on imidazole-functionalized graphene oxide nanosheets have shown promise as highly efficient and recyclable nanocatalysts. acs.orgacs.org The aniline (B41778) group in 5-(1H-imidazol-2-yl)-2-methylaniline provides a reactive handle for covalent attachment to nanoparticle surfaces.

Hybrid Polymer-Based Catalysts: The incorporation of imidazole derivatives into polymer matrices can lead to the development of robust and reusable catalysts. researchgate.net These hybrid materials combine the catalytic activity of the imidazole moiety with the mechanical stability and ease of separation of the polymer support. Such catalysts could find applications in a wide range of organic transformations.

Potential applications of these hybrid materials include:

Sensors: Imidazole-functionalized nanomaterials can be designed to selectively bind to specific analytes, leading to detectable changes in their optical or electronic properties. researchgate.net

Drug Delivery: The pH-responsive nature of the imidazole ring makes it a smart component in drug delivery systems, allowing for targeted release of therapeutic agents in specific cellular environments. nih.gov

Catalysis: As mentioned, immobilizing 5-(1H-imidazol-2-yl)-2-methylaniline or its derivatives onto solid supports can create highly active and recyclable catalytic systems. rsc.org

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For 5-(1H-imidazol-2-yl)-2-methylaniline, these techniques can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a variety of molecular properties, including:

Geometric and electronic structure: Understanding the molecule's conformation and the distribution of electron density is crucial for predicting its reactivity.

Spectroscopic properties: Theoretical calculations can aid in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis).

Reaction mechanisms: DFT can be used to model reaction pathways and transition states, providing insights into the catalytic activity of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For derivatives of 5-(1H-imidazol-2-yl)-2-methylaniline, QSAR studies could be used to:

Predict their potential as enzyme inhibitors or receptor ligands in drug discovery. nih.gov

Optimize their catalytic activity by identifying key structural features that influence their performance.

Screen virtual libraries of related compounds to identify promising candidates for synthesis and testing.

The integration of computational and experimental approaches creates a synergistic workflow for the development of new materials and catalysts based on the 5-(1H-imidazol-2-yl)-2-methylaniline scaffold.

Novel Catalytic Applications and Reaction Design

The presence of both an imidazole ring and an aniline group in 5-(1H-imidazol-2-yl)-2-methylaniline suggests a rich potential for applications in catalysis and reaction design.

N-Heterocyclic Carbene (NHC) Catalysis: The imidazole ring is the precursor to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. nih.gov Deprotonation of the imidazolium (B1220033) salt derived from 5-(1H-imidazol-2-yl)-2-methylaniline would generate an NHC that could be used to catalyze a wide range of organic reactions, including benzoin (B196080) condensations, Stetter reactions, and various annulations. rsc.orgacs.org The aniline substituent could modulate the electronic properties of the NHC, potentially leading to novel reactivity or selectivity.

Metal-Based Catalysis: The imidazole and aniline moieties can act as ligands for transition metals, forming stable complexes with potential catalytic activity. These complexes could be employed in various transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The bifunctional nature of 5-(1H-imidazol-2-yl)-2-methylaniline could allow for the design of pincer-type ligands, which are known to form highly stable and active catalysts.

Photocatalysis: Recent research has explored the use of N-heterocyclic carbenes in visible-light-induced photocatalysis. rsc.org This emerging field opens up new possibilities for using derivatives of 5-(1H-imidazol-2-yl)-2-methylaniline to drive chemical reactions with light, offering a green and sustainable alternative to traditional thermal methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1H-imidazol-2-yl)-2-methylaniline, and what key challenges arise during purification?

- Methodological Answer : The synthesis typically involves coupling 2-methylaniline derivatives with imidazole precursors. For example, Ullmann coupling or Buchwald-Hartwig amination can link the aryl amine to the imidazole ring . A critical challenge is regioselectivity, as competing reactions may yield byproducts like 4-(1H-imidazol-2-yl)-2-methylaniline. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and verification via HPLC (≥95% purity). Impurities from incomplete coupling reactions should be monitored using LC-MS .

Q. How can researchers validate the structural integrity of 5-(1H-imidazol-2-yl)-2-methylaniline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry. Key diagnostic signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), imidazole protons (δ 7.1–7.3 ppm), and methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR : Quaternary carbons adjacent to the imidazole ring (δ 135–140 ppm).

X-ray crystallography (via SHELXL ) is recommended for unambiguous confirmation, especially to distinguish between positional isomers. Mass spectrometry (ESI-MS) should corroborate the molecular ion peak (e.g., m/z 199.1 for [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?